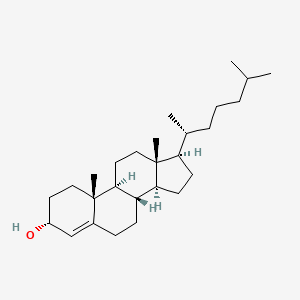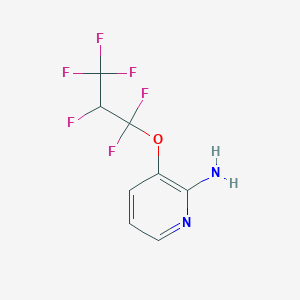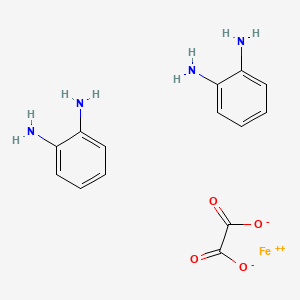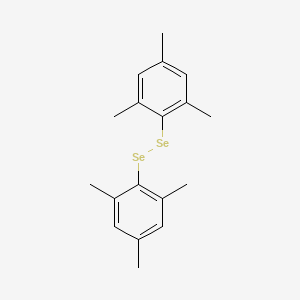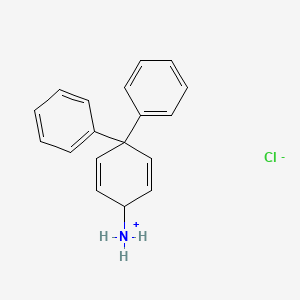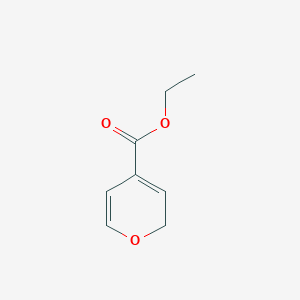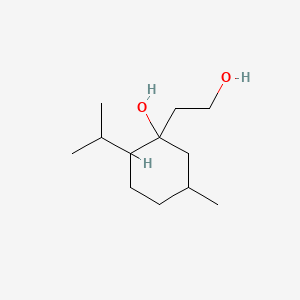
Thallium(1+) butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(1+) butanoate is an organometallic compound consisting of thallium in the +1 oxidation state and butanoate, a four-carbon carboxylate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(1+) butanoate can be synthesized through the reaction of thallium(I) hydroxide with butanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the hydroxide by the carboxylic acid, forming this compound and water as by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(1+) butanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The butanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligand exchange reactions can be facilitated using various organic or inorganic ligands under controlled conditions.
Major Products:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Thallium(1+) butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions with biomolecules.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its medical applications.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of thallium(1+) butanoate involves its interaction with biological molecules and cellular components. Thallium ions can mimic potassium ions, disrupting cellular processes that rely on potassium. This can lead to various physiological effects, including interference with enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Thallium(1+) acetate
- Thallium(1+) propanoate
- Thallium(1+) formate
Comparison: Thallium(1+) butanoate is unique due to its specific carboxylate group, which influences its solubility, reactivity, and interactions with other molecules. Compared to thallium(1+) acetate and thallium(1+) propanoate, this compound has a longer carbon chain, affecting its physical and chemical properties. Thallium(1+) formate, with a shorter carbon chain, exhibits different solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
63424-49-7 |
|---|---|
Molekularformel |
C4H7O2Tl |
Molekulargewicht |
291.48 g/mol |
IUPAC-Name |
butanoate;thallium(1+) |
InChI |
InChI=1S/C4H8O2.Tl/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
SJLCIRLMZOQMQD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(=O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
